1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride
Overview
Description
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C5H9NO2S . It has a molecular weight of 147.20 and is a product of SpiroChem .
Molecular Structure Analysis
The InChI code for 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride is 1S/C5H9NO2S.ClH/c7-9(8)2-1-5(9)3-6-4-5;/h6H,1-4H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Titanium Dioxide Nanoparticles: Prospects and Applications in Medicine
This review highlights the growing importance of metallic and metal oxide nanoparticles, including titanium dioxide, in novel medical therapies. Titanium dioxide nanoparticles have been studied as photosensitizing agents in treating malignant tumors and antibiotic-resistant bacteria through photodynamic therapy (PDT). The paper discusses the potential uses of titanium dioxide in medicine, suggesting that similar inorganic compounds, like "1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride," could find applications in medical research and therapy development (Ziental et al., 2020).
Thiopurine Methyltransferase and Drug Therapy
The paper reviews the role of thiopurine drugs (e.g., azathioprine, 6-mercaptopurine) in treating chronic inflammatory conditions and highlights the importance of thiopurine methyltransferase (TPMT) enzyme in predicting drug toxicity. This suggests that understanding the metabolic pathways and genetic polymorphisms could be crucial in optimizing the use of specific compounds, including potentially "1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride," for therapeutic applications (Sanderson et al., 2004).
Phosgene Chemistry and Environment
This review discusses the use of phosgene in organic chemistry, emphasizing the development of environmentally improved processes and the rational design of catalytic systems for cleaner production methods. The focus on catalysts and reaction mechanisms for producing valuable pharmaceutical intermediates may provide insights into the synthesis and applications of "1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride" in a more environmentally friendly manner (Senet, 2000).
Safety And Hazards
The compound is associated with several hazard statements including H301, H302, H315, H319, H335 . These codes correspond to various hazards such as toxicity if swallowed (H301), harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation and avoiding breathing mist, gas or vapours .
properties
IUPAC Name |
1λ6-thia-6-azaspiro[3.3]heptane 1,1-dioxide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-9(8)2-1-5(9)3-6-4-5;/h6H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKVKVRCPZGTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C12CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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